(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane
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Overview
Description
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C10H14O3S. It is characterized by the presence of a methoxy group, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-hydroxybenzaldehyde and methylthiol.
Formation of Methoxymethoxy Group: The hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.
Introduction of Methylsulfane Group: The protected intermediate is then reacted with methylthiol in the presence of a suitable catalyst, such as a palladium complex, to introduce the methylsulfane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Starting Materials: Large quantities of starting materials are handled using automated systems.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and various nucleophiles in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Compounds with different functional groups replacing the methoxymethoxy group.
Scientific Research Applications
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can:
Interact with Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptor Activity: Bind to receptors and modulate their activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-2-hydroxyphenyl)(methyl)sulfane: Lacks the methoxymethoxy group.
(5-Methoxy-2-(methoxymethoxy)phenyl)(ethyl)sulfane: Contains an ethylsulfane group instead of a methylsulfane group.
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)ether: Contains a methyl ether group instead of a methylsulfane group.
Uniqueness
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both methoxymethoxy and methylsulfane groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable building block in organic synthesis and a versatile compound for scientific research.
Properties
Molecular Formula |
C10H14O3S |
---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
4-methoxy-1-(methoxymethoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14O3S/c1-11-7-13-9-5-4-8(12-2)6-10(9)14-3/h4-6H,7H2,1-3H3 |
InChI Key |
SFBSCWWVVRSYID-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)OC)SC |
Origin of Product |
United States |
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